2-hydroxy-N,N,N-trimethyl-2-(3-nitrophenyl)ethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-HYDROXY-2-(3-NITROPHENYL)ETHYL]TRIMETHYLAZANIUM is a chemical compound with the molecular formula C11H17N2O3 It is known for its unique structure, which includes a hydroxy group, a nitrophenyl group, and a trimethylazanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-HYDROXY-2-(3-NITROPHENYL)ETHYL]TRIMETHYLAZANIUM typically involves the reaction of 3-nitrobenzaldehyde with trimethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-HYDROXY-2-(3-NITROPHENYL)ETHYL]TRIMETHYLAZANIUM undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium catalyst
Substitution: Thionyl chloride in anhydrous conditions
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of an amino derivative
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, [2-HYDROXY-2-(3-NITROPHENYL)ETHYL]TRIMETHYLAZANIUM is used as a precursor for the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its nitrophenyl group can act as a probe for studying enzyme activities and protein-ligand interactions.
Medicine
In medicine, [2-HYDROXY-2-(3-NITROPHENYL)ETHYL]TRIMETHYLAZANIUM is investigated for its potential therapeutic properties. Its derivatives may have applications in drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of [2-HYDROXY-2-(3-NITROPHENYL)ETHYL]TRIMETHYLAZANIUM involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, influencing the activity of enzymes involved in oxidative stress and cellular signaling pathways. The trimethylazanium group can interact with negatively charged sites on proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- [2-HYDROXY-2-(4-NITROPHENYL)ETHYL]TRIMETHYLAZANIUM
- [2-HYDROXY-2-(2-NITROPHENYL)ETHYL]TRIMETHYLAZANIUM
- [2-HYDROXY-2-(3-NITROPHENYL)ETHYL]DIMETHYLAZANIUM
Uniqueness
[2-HYDROXY-2-(3-NITROPHENYL)ETHYL]TRIMETHYLAZANIUM is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological molecules. The trimethylazanium group also provides distinct electrostatic properties, enhancing its binding affinity to specific targets.
This detailed article provides a comprehensive overview of [2-HYDROXY-2-(3-NITROPHENYL)ETHYL]TRIMETHYLAZANIUM, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H17N2O3+ |
---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
[2-hydroxy-2-(3-nitrophenyl)ethyl]-trimethylazanium |
InChI |
InChI=1S/C11H17N2O3/c1-13(2,3)8-11(14)9-5-4-6-10(7-9)12(15)16/h4-7,11,14H,8H2,1-3H3/q+1 |
InChI Key |
DWXTUOMQINKDRD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(C1=CC(=CC=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.